Anti-Inflammatory Potency: Direct Head-to-Head Percent Inhibition Comparison vs. Shorter-Chain Analogs (n=2, n=3) in Rat Ear Edema Model
In the cantharidin-induced rat ear edema model, erythro-2-(4-aminobutylamino)-1,2-diphenylethanol (target compound) was directly compared with erythro-2-(2-aminoethylamino)-1,2-diphenylethanol (n=2 analog) and erythro-2-(3-aminopropylamino)-1,2-diphenylethanol (n=3 analog) at identical topical doses. At 200 µg, the target compound achieved 37% inhibition, versus 19% (n=2) and 21% (n=3). At 400 µg, the target compound achieved 54% inhibition, versus 5% (n=2) and 29% (n=3). At the highest dose (800 µg), the target compound and the racemic n=2 analog both reached 87% inhibition, while the n=3 analog reached only 51% [1]. The target compound demonstrates a consistent potency advantage at intermediate doses, indicative of a wider therapeutic window.
| Evidence Dimension | Percent inhibition of cantharidin-induced rat ear edema (topical application) |
|---|---|
| Target Compound Data | At 50 µg: 10%; 100 µg: 5%; 200 µg: 37%*; 400 µg: 54%**; 800 µg: 87%* |
| Comparator Or Baseline | Comparator 1 (n=2, racemic erythro): 50 µg: 7%; 100 µg: 1%; 200 µg: 19%; 400 µg: 5%¹; 800 µg: 87%***. Comparator 2 (n=3, erythro): 50 µg: 0%; 100 µg: 8%; 200 µg: 21%; 400 µg: 29%*; 800 µg: 51% |
| Quantified Difference | At 400 µg: target 54% vs. n=2 5% (Δ = +49 percentage points; 10.8-fold higher percent inhibition). At 200 µg: target 37% vs. n=3 21% (Δ = +16 percentage points; 1.76-fold). |
| Conditions | Topical application to rat ear; cantharidin-induced irritation model; doses represent total micrograms applied per ear; statistical significance denoted by *p<0.05, **p<0.01, ***p<0.001; vehicle: ethanol/acetone/ether (1:2:3 by volume) plus 20% colodion [1] |
Why This Matters
At the pharmacologically relevant 400 µg dose, the target compound is 10.8-fold more potent than the n=2 analog—a difference sufficient to dictate procurement decisions for anti-inflammatory screening cascades where dose-response fidelity at intermediate concentrations is critical.
- [1] Boris, A. Antiinflammatory 2-(2-aminoalkylamino)-1,2-diphenylethanols. US Patent 3,928,621. Example 9, Table 3. Percent Inhibition of Inflammation, Topical Dose Micrograms. View Source
